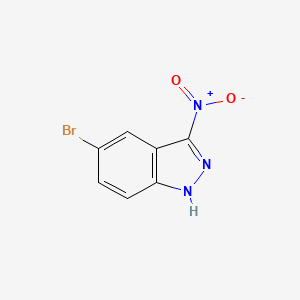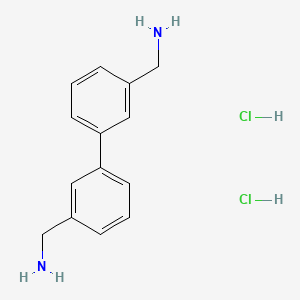
3,3'-Bis(aminomethyl)biphenyl dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(aminomethyl)biphenyl dihydrochloride is a chemical compound with the molecular formula C({14})H({18})Cl({2})N({2}). It is a derivative of biphenyl, where two aminomethyl groups are attached to the 3 and 3’ positions of the biphenyl ring system. This compound is often used in various chemical and industrial applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which is commercially available.
Functionalization: The biphenyl is first functionalized to introduce aminomethyl groups at the 3 and 3’ positions. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and a suitable amine, followed by reduction.
Formation of Dihydrochloride Salt: The resulting 3,3’-Bis(aminomethyl)biphenyl is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing large reactors to handle the biphenyl and reagents.
Continuous Flow Processes: To ensure consistent quality and yield.
Purification: Using crystallization or recrystallization techniques to obtain the pure dihydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis(aminomethyl)biphenyl dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
3,3’-Bis(aminomethyl)biphenyl dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of polymers and resins.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride depends on its application:
Chemical Reactions: Acts as a nucleophile in substitution reactions, where the aminomethyl groups attack electrophilic centers.
Biological Systems: May interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Diaminobiphenyl: Lacks the aminomethyl groups, making it less reactive in certain chemical reactions.
4,4’-Bis(aminomethyl)biphenyl: Has aminomethyl groups at different positions, leading to different reactivity and applications.
Benzylamine: A simpler structure with only one aminomethyl group, used in similar but less complex applications.
Uniqueness
3,3’-Bis(aminomethyl)biphenyl dihydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and makes it suitable for specialized applications in synthesis and research.
Propiedades
IUPAC Name |
[3-[3-(aminomethyl)phenyl]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16;;/h1-8H,9-10,15-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLSLRSARZBRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![thieno[3,2-e][1]benzothiole-4,5-dione](/img/structure/B8097771.png)
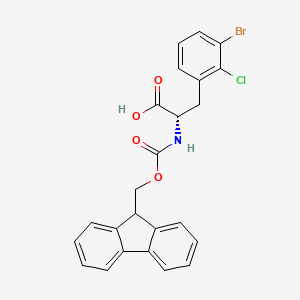
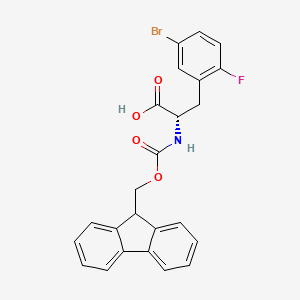
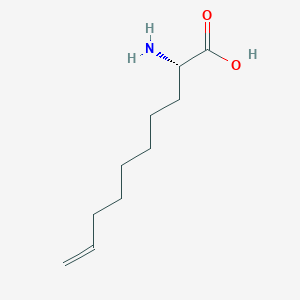
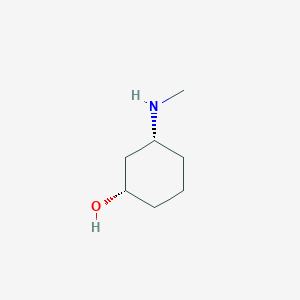
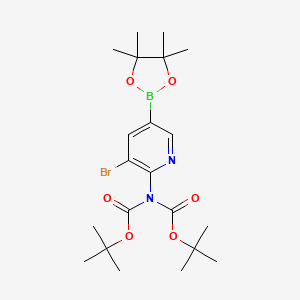

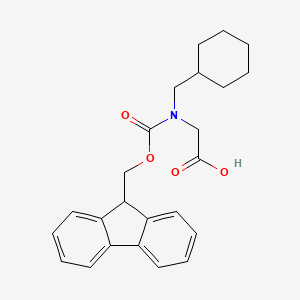
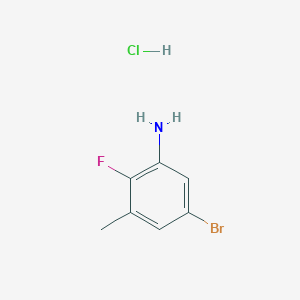
![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)
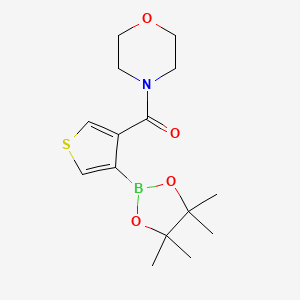
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8097859.png)

